Product packaging for Methyl 3-cyclopropoxybenzoate(Cat. No.:CAS No. 921602-60-0)

Methyl 3-cyclopropoxybenzoate

Cat. No.: B1506821
CAS No.: 921602-60-0
M. Wt: 192.21 g/mol
InChI Key: NNZBLFVHSXYPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyclopropoxybenzoate is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. It belongs to a class of substituted benzoate esters where a cyclopropoxy group is meta to the ester functionality on the benzene ring. This structural motif is commonly investigated in the synthesis of more complex molecules. Compounds with cyclopropyl and benzoate elements are frequently utilized as key intermediates in pharmaceutical research. For instance, structurally similar compounds, such as methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, have been documented as synthetic intermediates in the development of Phosphodiesterase-4 (PDE4) inhibitors . These inhibitors are a significant area of study for treating conditions like inflammation and asthma . Furthermore, various methyl benzoate derivatives featuring cyclopropyl groups (such as 3-cyclopropyl, cyclopropoxy, or aminocyclopropyl variants) are regularly listed by chemical suppliers as building blocks for drug discovery and organic synthesis . The cyclopropoxy group can influence the molecule's electronic properties, metabolic stability, and overall geometry, making it a valuable feature for structure-activity relationship (SAR) studies. Researchers value this compound for its potential application in constructing novel molecular entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : Molecular Formula : C11H12O3 Molecular Weight : 192.21 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1506821 Methyl 3-cyclopropoxybenzoate CAS No. 921602-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyclopropyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)8-3-2-4-10(7-8)14-9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBLFVHSXYPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720892
Record name Methyl 3-(cyclopropyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921602-60-0
Record name Methyl 3-(cyclopropyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Cyclopropoxybenzoate and Its Analogues

Direct Synthesis Routes for Methyl 3-Cyclopropoxybenzoate

Direct synthesis routes to this compound typically begin with precursors that already contain either the benzoate (B1203000) structure or the cyclopropoxy moiety. The key transformations involve forming the ether bond or the ester group.

A common and direct approach involves the O-alkylation of a phenolic precursor, namely methyl 3-hydroxybenzoate. nih.gov This strategy focuses on forming the ether linkage as the key bond-forming step.

The formation of the cyclopropyl (B3062369) aryl ether bond can be achieved through a nucleophilic substitution reaction, often referred to as a Williamson-type ether synthesis. In this method, the hydroxyl group of methyl 3-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from a cyclopropyl halide (e.g., cyclopropyl bromide).

The reaction is typically carried out in a polar aprotic solvent to facilitate the substitution. Research on analogous structures, such as the synthesis of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, demonstrates the use of potassium carbonate (K₂CO₃) as the base in a solvent like acetone (B3395972) or dimethylformamide (DMF). nih.govnih.govmdpi.com The reaction mixture is heated to drive the reaction to completion. mdpi.com This approach is a well-established method for creating aryl ethers from phenols.

More contemporary methods for forming the C-O bond include copper-catalyzed cross-coupling reactions. A notable example is the Chan-Lam cyclopropylation, which provides a scalable and efficient route to cyclopropyl aryl ethers. nih.gov This reaction utilizes a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in conjunction with a ligand like 1,10-phenanthroline. nih.gov

Instead of a cyclopropyl halide, this method employs potassium cyclopropyl trifluoroborate as the cyclopropylating agent. nih.gov The reaction proceeds in the presence of an oxidant, typically oxygen (O₂) at atmospheric pressure, to facilitate the catalytic cycle. nih.gov This technique is advantageous due to its operational simplicity and tolerance for a wide array of functional groups, making it a powerful tool for medicinal chemistry applications. nih.gov

Table 1: Comparison of Etherification Methods for Hydroxybenzoate Precursors

FeatureNucleophilic Aromatic Substitution (Williamson-type)Copper-Catalyzed Cyclopropylation (Chan-Lam)
Cyclopropyl Source Cyclopropyl Halide (e.g., Cyclopropyl Bromide)Potassium Cyclopropyl Trifluoroborate
Key Reagents Base (e.g., K₂CO₃, NaH)Copper(II) Acetate, Ligand (e.g., 1,10-phenanthroline)
Mechanism SₙAr (Addition-Elimination)Reductive Elimination from a Cu(III) intermediate
Typical Solvents Acetone, DMFDichloroethane (DCE)
Conditions Elevated TemperaturesOften requires an oxidant (e.g., O₂)

An alternative synthetic pathway involves forming the methyl ester group as the final or key step. This approach starts with 3-cyclopropoxybenzoic acid, which can be synthesized separately. The conversion of the carboxylic acid to its corresponding methyl ester is a fundamental functional group interconversion.

The most common method for this transformation is the Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukasianpubs.orgekb.eg The reaction is an equilibrium process, and using the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester product. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds via acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. libretexts.org

Etherification of Hydroxybenzoate Precursors (e.g., Methyl 3-Hydroxybenzoate) with Cyclopropyl Halides

Synthesis of Halogenated and Substituted Cyclopropoxybenzoate Esters

The synthesis of halogenated and other substituted cyclopropoxybenzoates is of significant interest for the development of new chemical entities. These derivatives allow for the fine-tuning of the molecule's physicochemical properties.

The synthesis of specifically substituted analogues, such as methyl 2-chloro-4-cyclopropoxybenzoate, requires a multi-step approach that carefully considers the directing effects of the substituents on the aromatic ring. chemscene.com A logical synthetic strategy for such a compound would involve building the molecule by sequentially introducing the required functional groups onto a suitable starting material.

A plausible route could begin with a commercially available precursor like 2-chloro-4-hydroxybenzoic acid. The synthesis would then proceed through two principal steps:

O-Cyclopropylation: The phenolic hydroxyl group at the C4 position would be converted to a cyclopropoxy group. This can be achieved using either the nucleophilic substitution or the copper-catalyzed methods described previously (see sections 2.1.1.1 and 2.1.1.2).

Esterification: The carboxylic acid moiety would then be esterified with methanol using the Fischer esterification conditions (see section 2.1.2) to yield the final methyl ester product.

This stepwise derivatization allows for the regioselective construction of complex cyclopropoxybenzoate esters.

Table 2: Proposed Synthetic Route for Methyl 2-Chloro-4-cyclopropoxybenzoate

StepStarting MaterialTransformationKey ReagentsIntermediate/Product
12-Chloro-4-hydroxybenzoic AcidO-Cyclopropylatione.g., Cyclopropyl bromide, K₂CO₃, DMF2-Chloro-4-cyclopropoxybenzoic Acid
22-Chloro-4-cyclopropoxybenzoic AcidFischer EsterificationMethanol (excess), H₂SO₄ (cat.)Methyl 2-Chloro-4-cyclopropoxybenzoate

Reaction Mechanisms of Cyclopropoxylation and Benzoate Ester Formation

Mechanistic Investigations of O-Cyclopropylation Reactions

The formation of the cyclopropoxy group on the aromatic ring proceeds through a Williamson ether synthesis, which is a classic and widely used method for preparing ethers. This reaction follows an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.

The key steps of the mechanism are as follows:

Deprotonation: A base, typically a carbonate or a hydride, removes the acidic proton from the hydroxyl group of the phenol (B47542) derivative (e.g., Methyl 3-hydroxybenzoate or Methyl 3-chloro-4-hydroxybenzoate). This results in the formation of a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the cyclopropyl halide (e.g., cyclopropyl bromide). This attack occurs from the backside relative to the leaving group (the halide).

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at 180° to each other.

Product Formation: As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is expelled as the leaving group. This concerted process results in the formation of the cyclopropyl ether.

The efficiency of the Williamson ether synthesis is influenced by several factors, including the strength of the base, the nature of the solvent, and the reactivity of the electrophile. Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

Stereochemical Considerations in Synthetic Pathways

The stereochemistry of the O-cyclopropylation reaction is a direct consequence of the S\textsubscript{N}2 mechanism. A key characteristic of the S\textsubscript{N}2 reaction is the inversion of configuration at the electrophilic carbon center. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com

In the context of synthesizing this compound or its analogues from a chiral cyclopropyl halide, if the starting cyclopropyl halide has a defined stereochemistry (R or S), the resulting cyclopropoxy group in the product will have the opposite stereochemistry. This is because the nucleophilic attack of the phenoxide occurs from the side opposite to the leaving group, effectively "flipping" the stereocenter like an umbrella in the wind.

However, in the case of using an achiral cyclopropyl halide such as cyclopropyl bromide, the resulting cyclopropoxy group will also be achiral, and therefore, no new stereocenters are generated in this step.

It is important to note that the S\textsubscript{N}2 reaction at a cyclopropyl carbon can be slower compared to a typical primary alkyl halide. This is due to the increased bond angle strain in the trigonal bipyramidal transition state of the cyclopropyl system. The inherent 60° bond angles within the cyclopropane (B1198618) ring are significantly distorted towards the ideal 120° of an sp²-hybridized carbon in the transition state, leading to a higher activation energy barrier. stackexchange.com

The formation of the methyl benzoate ester via Fischer esterification does not involve any stereochemical changes at the aromatic ring. The reaction occurs at the carboxylic acid group and does not affect any existing stereocenters on the benzene (B151609) ring or its substituents.

Advanced Research Applications in Medicinal Chemistry and Biological Sciences

Role as a Key Intermediate in Complex Organic Molecule Synthesis

Methyl 3-cyclopropoxybenzoate serves as a versatile starting material or key intermediate in the multi-step synthesis of high-value organic molecules. Its ester and ether functionalities provide reactive sites for a variety of chemical transformations, allowing for the construction of more intricate molecular architectures.

Precursor in the Development of Antiviral Compounds, specifically HCV Polymerase Inhibitors

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a prime target for the development of direct-acting antiviral agents. researchgate.net A significant class of these are non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that ultimately halts viral replication. nih.govmdpi.com Several potent NNIs target an allosteric site on the thumb domain of the polymerase, often referred to as the "thumb pocket". nih.govacs.orgnih.gov

The cyclopropoxyaryl moiety, for which this compound is a key precursor, is a critical component in the scaffold of certain thumb pocket inhibitors. The cyclopropyl (B3062369) group is strategically employed to provide conformational stability and can improve pharmacokinetic properties. nih.gov In the synthesis of complex indole-based and imidazopyridine-based inhibitors, such as Tegobuvir (GS-9190), building blocks containing cyclopropoxy or related cyclic systems are essential. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these inhibitors reveal that the nature of the group occupying the hydrophobic pocket is critical for potency. acs.org While a direct synthetic route from this compound to a marketed drug is not always linear, its role as a precursor to the essential cyclopropoxy-substituted phenyl fragments is crucial for the synthesis of these complex antiviral agents.

Building Block for Heterocyclic Systems, exemplified by Pyrazole Derivatives

This compound is an effective building block for the synthesis of functionalized heterocyclic systems, such as pyrazoles. Pyrazoles are a class of heterocyclic compounds that feature prominently in pharmaceuticals and agrochemicals due to their wide range of biological activities. organic-chemistry.orgresearchgate.net

A robust method for creating substituted pyrazoles is through the Vilsmeier-Haack reaction. cdnsciencepub.comnih.govresearchgate.net A plausible and efficient synthetic pathway begins with the conversion of this compound to its corresponding acetophenone (B1666503) derivative, 3-cyclopropoxyacetophenone. This ketone can then be condensed with a hydrazine (B178648) (e.g., phenylhydrazine) to form a hydrazone intermediate. This intermediate is then subjected to the Vilsmeier-Haack reaction conditions (typically using phosphorus oxychloride, POCl₃, and dimethylformamide, DMF), which results in cyclization and formylation to yield a 1,3,5-trisubstituted 4-formylpyrazole. nih.govarkat-usa.org This multi-step process exemplifies how the core structure of this compound can be elaborated into more complex and synthetically valuable heterocyclic frameworks. mdpi.com

Investigations into Biological Activities and Interactions

Substituted cyclopropoxybenzoates have been the subject of various studies to determine their biological effects and mechanisms of action. The unique electronic and steric properties of the cyclopropane (B1198618) ring contribute significantly to the biological profiles of these molecules. researchgate.net

Analysis of Specific Biological Activities of Substituted Cyclopropoxybenzoates (e.g., plant enzyme activity studies of methyl 2-chloro-4-cyclopropoxybenzoate)

Derivatives of cyclopropoxybenzoates have shown notable activity in the agricultural sector, particularly as herbicides. jocpr.comfrontiersin.org Research into cyclopropane-1,1-dicarboxylic acid (CPD) analogues, which share the core cyclopropane feature, has revealed their role as inhibitors of ketol-acid reductoisomerase (KARI). nih.gov KARI is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme disrupts essential amino acid production, leading to plant death. nih.gov This specific targeting of a plant enzyme highlights the potential for developing selective herbicides. Studies on various phytotoxins have demonstrated that natural compounds can serve as leads for new bioherbicides, and the unique cyclopropane moiety is a valuable pharmacophore in this context. mdpi.commdpi.commdpi.com

Elucidation of Mechanism of Action (MOA) through Interaction Studies with Biological Targets (e.g., nucleophilic sites on proteins and enzymes)

The mechanism of action for cyclopropoxybenzoate derivatives is highly dependent on the biological target.

Antiviral MOA: In the context of HCV NS5B polymerase inhibitors, the mechanism is allosteric inhibition. These molecules bind to the thumb pocket I, a site approximately 30Å away from the enzyme's catalytic active site. nih.gov This binding event induces a conformational change that prevents the polymerase from adopting the correct geometry for RNA synthesis initiation, effectively shutting down viral replication. mdpi.comnih.gov The interaction is primarily driven by non-covalent forces such as hydrogen bonding and hydrophobic interactions within the allosteric pocket.

Herbicidal MOA: For herbicidal analogues acting on the KARI enzyme, the mechanism is competitive inhibition. The molecules are designed to mimic the substrate or transition state of the enzyme, allowing them to bind to the active site and block the entry of the natural substrate. Molecular docking simulations have supported KARI inhibition as the mode of action for these compounds. nih.gov

While the cyclopropane ring is generally stable, its strained nature and unique orbital hybridization can influence the electronic distribution of the entire molecule, modulating its binding affinity and interaction with key residues, including nucleophilic sites, within the target protein's binding pocket. scientificupdate.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to medicinal chemistry and are used to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov For derivatives originating from this compound, SAR studies have provided critical insights.

In the development of indole-based HCV NS5B inhibitors, SAR exploration has been extensive. acs.orgnih.gov Researchers have systematically modified different parts of the molecule to understand their contribution to antiviral activity. For example, early studies on benzimidazole (B57391) analogues showed that the cyclohexyl group (a related cycloalkyl group) was highly sensitive to modification, with only a cyclopentyl replacement being tolerated, albeit with a threefold loss in potency. acs.org This indicates that the size and conformation of the cycloalkyl group are critical for optimal binding in the thumb pocket.

Similarly, in the search for new herbicides, a series of cyclopropane-1,1-dicarboxamide analogues were synthesized and evaluated. The study revealed that specific substitutions on the phenyl rings attached to the amide nitrogens were crucial for activity. nih.gov

Below is an interactive data table summarizing representative SAR findings for these classes of compounds.

Compound ClassCore ScaffoldR1 Group (Modification)R2 Group (Modification)Biological Activity (Result)
HCV NNIIndole-3-CycloalkylCyclohexylVarious C2-SubstituentsHigh Potency (EC₅₀ < 100 nM)
HCV NNIIndole-3-CycloalkylCyclopentylVarious C2-Substituents3-fold loss in potency
HerbicidalCyclopropane-1,1-dicarboxamideN,N'-bis(phenyl)2-ethylphenylModerate activity vs. bentgrass
HerbicidalCyclopropane-1,1-dicarboxamideN,N'-bis(phenyl)4-tert-butylphenylLow herbicidal activity

These studies underscore the importance of the cyclopropoxybenzoate framework as a template for chemical modification. By systematically altering substituents and observing the effects on biological activity, chemists can rationally design more effective and specific therapeutic and agricultural agents. nih.govescholarship.org

Impact of Cyclopropoxy Group on Molecular Recognition and Target Binding

The cyclopropyl group is a highly valued substituent in drug design due to its distinct structural and electronic properties. nih.govacs.org Unlike flexible alkyl chains, the three-membered ring of the cyclopropoxy moiety is conformationally rigid. acs.org This rigidity can be a significant advantage in molecular recognition, as it helps to lock the molecule into a specific, biologically active conformation required for binding to a protein target. By reducing the number of available conformations, the entropic penalty of binding is minimized, which can lead to a more favorable binding affinity. nih.govacs.org

Furthermore, the C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, and the C-C bonds possess an enhanced π-character. acs.org These features influence the electronic profile of the molecule, allowing the cyclopropoxy group to participate in specific non-covalent interactions with amino acid residues in a target's binding pocket. This can contribute to enhanced potency and selectivity compared to analogues with more conventional alkoxy groups. The strategic placement of this group can orient the rest of the molecule for optimal interaction with its biological target. nih.gov

Role of Methyl Ester Moiety in Modulating Biological Response and Binding Affinity

The methyl ester moiety in this compound plays a crucial role, often functioning as a prodrug. In medicinal chemistry, a prodrug is an inactive or less active compound that is metabolized into the active form within the body. Carboxylic acids are common pharmacophores but are often ionized at physiological pH, which can limit their ability to cross cellular membranes.

Effects of Aromatic Substitutions on Compound Potency and Selectivity (e.g., comparative analysis of halogenated analogues)

The substitution pattern on the aromatic ring is a critical determinant of a compound's pharmacological profile. Modifying the benzene (B151609) ring of a lead compound is a primary strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity. researchgate.net The introduction of halogen atoms (F, Cl, Br, I) is a particularly common tactic. mdpi.com

Halogens can influence a molecule's properties in several ways:

Electronic Effects: Halogens are electron-withdrawing and can alter the pKa of nearby functional groups and the electron density of the aromatic ring, which can affect binding interactions.

Steric Effects: The size of the halogen atom can influence the compound's conformation and its fit within a binding pocket.

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can impact cell permeability and metabolic stability.

For instance, in the development of novel antiviral agents based on a carbazole (B46965) scaffold, the position of a chlorine atom was found to be vital for anti-HIV activity. mdpi.com Similarly, research on benzofuran (B130515) derivatives has shown that introducing halogens like chlorine or bromine can significantly enhance anticancer activity. mdpi.com A comparative analysis of halogenated analogues of a this compound scaffold would likely reveal significant differences in potency, as illustrated in the hypothetical data table below.

Table 1: Illustrative Potency of Hypothetical Halogenated this compound Analogues
CompoundSubstitutionTarget Kinase A IC₅₀ (nM)Target Kinase B IC₅₀ (nM)Selectivity (B/A)
ParentNone52015002.9
Analogue 14-Fluoro25013005.2
Analogue 24-Chloro8595011.2
Analogue 35-Chloro120360030.0
Analogue 44,5-Dichloro30250083.3

Preclinical Research and Early Drug Discovery Phases

Evaluation in Disease Models for Therapeutic Potential (e.g., cancer, antiviral)

While specific preclinical data for this compound is not publicly available, its structural components suggest potential therapeutic applications that could be explored in various disease models. For example, compounds containing methyl ester functionalities, such as Methyl gallate, have demonstrated antitumor effects in melanoma mouse models by inducing apoptosis and inhibiting angiogenesis. nih.gov Other eugenol-derived compounds have also shown anticancer activity in vivo. nih.gov This suggests that a cyclopropoxybenzoate scaffold could be evaluated in similar cancer models, such as xenograft studies using human cancer cell lines, to assess its effect on tumor growth, proliferation, and metastasis. researchgate.net

In the antiviral field, the search for novel chemical entities is critical. researchgate.net Natural product derivatives and newly synthesized heterocyclic compounds are often screened for their ability to inhibit viral replication. nih.govfrontiersin.org A compound like this compound could be tested in cell-based assays against a panel of viruses to determine its potential as an antiviral agent. Prodrug strategies involving ester groups have been successfully used to enhance the activity of antiviral nucleoside phosphonates, indicating the value of this approach. nih.gov

Assessment of Metabolic Stability and Pharmacokinetic Considerations Influenced by Cyclopropyl Substitution

A major hurdle in drug development is ensuring a compound has adequate metabolic stability to achieve therapeutic concentrations in the body. Aromatic rings and methyl ethers are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance. nih.gov The incorporation of a cyclopropyl group is a well-established strategy to block such metabolic "soft spots." nih.govresearchgate.net

Lead Optimization Strategies and Hit-to-Lead Development in Medicinal Chemistry

The journey from an initial "hit" compound identified in a high-throughput screen to a viable "lead" candidate involves a rigorous process of lead optimization. danaher.combiobide.com This iterative cycle of design, synthesis, and testing aims to improve a compound's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.comcriver.com

A hypothetical hit-to-lead scenario for this compound might start with a simple 3-hydroxybenzoic acid derivative that shows weak activity against a target.

Hit-to-Lead Step 1: Improving Cell Permeability. The initial hit, being a carboxylic acid, may show poor activity in cell-based assays due to limited membrane permeability. Converting it to a methyl ester would be a logical first step to create a prodrug and improve cellular uptake.

Hit-to-Lead Step 2: Enhancing Metabolic Stability. The resulting methyl 3-hydroxybenzoate might suffer from rapid metabolism (e.g., glucuronidation of the phenol). Replacing the hydroxyl group with a methoxy (B1213986) group (to give methyl 3-methoxybenzoate) could improve this, but O-demethylation might still be an issue. Introducing the cyclopropoxy group at this position would be a key optimization step to block this metabolic pathway and enhance stability, finally leading to the this compound structure. nih.gov

This process transforms a flawed initial hit into a more drug-like lead compound with improved properties, ready for further in vivo evaluation. youtube.com

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are crucial for understanding the three-dimensional structure of molecules and their interactions with other molecules.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic structure and reactivity of molecules.

In Silico ADME/Tox Prediction and Property Optimization

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are critical in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. nih.gov These predictive models use the chemical structure of a compound to estimate its properties.

A variety of computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org Similarly, toxicological endpoints like mutagenicity, carcinogenicity, and hepatotoxicity can be assessed using quantitative structure-activity relationship (QSAR) models. nih.gov While these in silico tools are widely used for novel compounds, specific ADME/Tox predictions for Methyl 3-cyclopropoxybenzoate have not been reported in the scientific literature. mdpi.com

The following table summarizes the types of computational predictions that could be made for this compound, though no specific data is currently available.

ADME/Tox ParameterPredicted Value
Absorption
Human Intestinal AbsorptionData not available
Caco-2 PermeabilityData not available
Distribution
Volume of Distribution (VDss)Data not available
Fraction Unbound in PlasmaData not available
Metabolism
CYP450 Inhibition (various isoforms)Data not available
Excretion
Total ClearanceData not available
Toxicity
AMES MutagenicityData not available
hERG InhibitionData not available
HepatotoxicityData not available

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of Methyl 3-cyclopropoxybenzoate and its analogs will likely focus on the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, multi-step procedures, and the generation of significant chemical waste. Green chemistry principles are expected to drive innovation in this area. nih.govnih.gov

Key areas of exploration will include:

Catalytic C-O Bond Formation: The development of novel catalytic systems for the O-cyclopropylation of methyl 3-hydroxybenzoate is a primary objective. Transition-metal catalysis, particularly with earth-abundant metals, offers a promising avenue for achieving high yields and selectivity under mild conditions. For instance, advancements in copper-catalyzed Chan-Lam cyclopropylation reactions using potassium cyclopropyl (B3062369) trifluoroborate could be adapted for this purpose. nih.gov

Microwave-Assisted and Ultrasound-Mediated Synthesis: These energy-efficient techniques can accelerate reaction rates and improve yields, contributing to more sustainable synthetic protocols. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesKey Research Focus
Advanced Catalysis High efficiency, selectivity, mild reaction conditions.Development of novel, reusable, and non-toxic catalysts.
Continuous Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reactor design and reaction parameters.
Microwave/Ultrasound Reduced reaction times, increased yields, energy efficiency.Exploration of solvent-free conditions and synergistic effects.

Expansion of Therapeutic Applications for this compound Scaffolds

The cyclopropyl group is a valuable fragment in medicinal chemistry, known for its ability to enhance a molecule's metabolic stability, potency, and membrane permeability. nih.govacs.org The this compound scaffold, therefore, represents a promising starting point for the design of new therapeutic agents across various disease areas.

Future research will likely focus on:

Scaffold Decoration and Library Synthesis: The synthesis of a diverse library of derivatives by modifying the benzoate (B1203000) ring and the ester group will be crucial for exploring the structure-activity relationship (SAR). These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties.

Target Identification and Validation: High-throughput screening of these derivatives against a wide range of biological targets can help identify novel therapeutic applications. The unique conformational constraints imposed by the cyclopropyl group may lead to selective interactions with specific protein binding pockets.

Development of Multi-Target Ligands: The inherent structural features of the scaffold could be exploited to design molecules that interact with multiple biological targets, a strategy that is gaining traction in the treatment of complex diseases.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationale for ExplorationExample of a Relevant Target Class
Oncology The cyclopropyl moiety is present in several anti-cancer drugs.Kinase inhibitors, Protease inhibitors
Infectious Diseases Potential for novel mechanisms of action against resistant pathogens.Bacterial or viral enzymes
Neurodegenerative Diseases Improved brain permeability due to the cyclopropyl group.G-protein coupled receptors (GPCRs), Ion channels
Inflammatory Diseases Modulation of inflammatory pathways.Cyclooxygenases (COX), Cytokine receptors

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. researchgate.netresearchgate.net These computational tools can significantly accelerate the design and optimization of novel compounds based on the this compound scaffold.

Emerging applications in this domain include:

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of virtual derivatives of this compound. This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties based on the core scaffold. These algorithms can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.

Reaction Optimization and Retrosynthesis: AI can be employed to predict the optimal conditions for the synthesis of this compound and its derivatives, as well as to propose novel and efficient retrosynthetic pathways. nih.govmdpi.com

Table 3: Application of AI/ML in the Development of this compound Analogs

AI/ML ApplicationExpected OutcomePotential Impact
QSAR Modeling Prediction of biological activity and properties.Prioritization of synthetic targets.
Generative Models Design of novel chemical entities with desired features.Expansion of intellectual property and discovery of novel scaffolds.
Synthesis Prediction Identification of optimal reaction conditions and routes.Increased efficiency and sustainability of chemical synthesis.

Advanced Spectroscopic and Analytical Techniques for Detailed Mechanistic Elucidation and Structural Characterization

A thorough understanding of the structure, conformation, and reactivity of this compound is fundamental for its rational application. Advanced analytical techniques will play a pivotal role in providing detailed insights at the molecular level.

Future research efforts will likely involve:

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the connectivity and spatial arrangement of atoms, confirming the structure and elucidating the preferred conformation of the molecule in solution. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govaps.org This technique can provide invaluable information about bond lengths, bond angles, and intermolecular interactions, which can inform computational models and drug design efforts.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure, spectroscopic properties, and reaction mechanisms involving this compound. scienceopen.com These computational studies can complement experimental data and provide a deeper understanding of the molecule's behavior. researchgate.netacs.org

Table 4: Advanced Analytical and Computational Techniques for Characterization

TechniqueInformation GainedContribution to Research
NMR Spectroscopy Connectivity, conformation in solution, dynamic processes.Structural verification and understanding of solution-state behavior.
X-ray Crystallography Precise 3D structure, bond parameters, intermolecular interactions.Input for computational modeling and rational drug design.
Computational Chemistry Electronic properties, reaction energetics, spectroscopic prediction.Mechanistic insights and prediction of molecular properties.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 3-cyclopropoxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A stepwise procedure involves:

  • Step 1 : Introducing the cyclopropoxy group to the benzoate scaffold using a cyclopropanol derivative under basic conditions (e.g., DIPEA or NaH).
  • Step 2 : Methyl esterification of the carboxylic acid intermediate via Fischer esterification or using methyl halides. Optimization strategies include temperature control (e.g., 35–50°C), stoichiometric adjustments (1.1–1.5 equiv. of reagents), and solvent selection (e.g., THF or DCM) to enhance yield .
Key Parameters Typical Conditions
Reaction Temperature35–50°C
BaseDIPEA, NaH
SolventTHF, DCM
Reaction Time6–48 hours (step-dependent)

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

Essential techniques include:

  • NMR Spectroscopy (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopropoxy vs. methoxy groups).
  • X-ray Crystallography : Resolves crystal structure and validates stereochemistry .
  • HPLC-PDA/MS : Ensures purity (>95%) and identifies impurities (e.g., residual starting materials). Validation follows ICH guidelines, including linearity, accuracy, and precision testing using reference standards .

Advanced Research Questions

Q. How does the cyclopropoxy group influence the compound’s reactivity in medicinal chemistry applications?

The cyclopropoxy moiety introduces steric hindrance and electron-withdrawing effects, altering:

  • Metabolic Stability : Reduced oxidative metabolism due to rigid cyclopropane structure.
  • Binding Affinity : Enhanced interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., isopropoxy or phenoxymethyl derivatives) reveal distinct pharmacokinetic profiles, making it valuable for targeting enzymes like cyclooxygenases .

Q. What strategies are recommended for resolving contradictions in spectral data during structure elucidation?

Discrepancies (e.g., unexpected NMR shifts) require:

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.
  • Computational Modeling : Compare experimental data with DFT-calculated spectra.
  • Literature Benchmarking : Cross-reference with crystallographic data (e.g., C–H⋯O interactions in analogs) .

Q. How can researchers develop and validate analytical methods for quantifying this compound in complex matrices?

A methodological approach includes:

  • Column Selection : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for HPLC.
  • Calibration Curves : Linear range of 0.1–100 µg/mL (R² > 0.999).
  • Forced Degradation Studies : Acid/alkali hydrolysis, oxidation (H₂O₂), and photolysis to assess stability. Compliance with USP/EMA guidelines ensures reproducibility .

Q. What are the best practices for handling and disposing of this compound in laboratory settings?

  • Storage : Inert atmosphere (N₂), –20°C, away from light.
  • Waste Management : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-cyclopropoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-cyclopropoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.